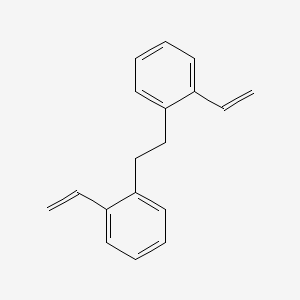
1,2-Bis(vinylphenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(vinylphenyl)ethane is an organic compound that features two vinyl groups attached to a central ethane backbone. This compound is often used as a cross-linking agent in polymer chemistry due to its ability to form stable, three-dimensional networks. It is particularly valued for its role in enhancing the mechanical and thermal properties of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(vinylphenyl)ethane can be synthesized using a Grignard reagent. The process involves the reaction of vinylbenzene with ethylene dibromide in the presence of magnesium to form the desired product . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(vinylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The vinyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using chlorine or bromine are common.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,2-Bis(vinylphenyl)ethane has a wide range of applications in scientific research:
Biology: The compound is used in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 1,2-Bis(vinylphenyl)ethane primarily involves its ability to form cross-links between polymer chains. The vinyl groups react with other monomers or polymers to create a three-dimensional network, enhancing the material’s mechanical strength, thermal stability, and chemical resistance . The molecular targets include the double bonds in the vinyl groups, which undergo polymerization reactions to form the cross-linked structure.
Comparison with Similar Compounds
Divinylbenzene: Similar to 1,2-Bis(vinylphenyl)ethane, divinylbenzene is used as a cross-linking agent in polymer chemistry. it has a different structure, with the vinyl groups attached directly to a benzene ring.
1,4-Bis(vinylphenyl)butane: This compound also features vinyl groups but has a longer central chain, which can affect the properties of the resulting polymers.
Uniqueness: this compound is unique in its ability to provide a balance between rigidity and flexibility in the resulting polymers. Its structure allows for efficient cross-linking while maintaining desirable mechanical and thermal properties .
Properties
CAS No. |
84001-05-8 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-ethenyl-2-[2-(2-ethenylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H18/c1-3-15-9-5-7-11-17(15)13-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2 |
InChI Key |
OLZONBZGRPJZKD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CCC2=CC=CC=C2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


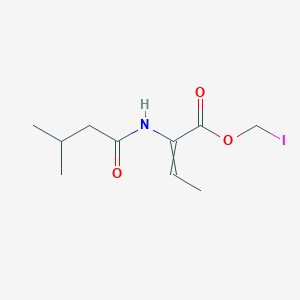
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
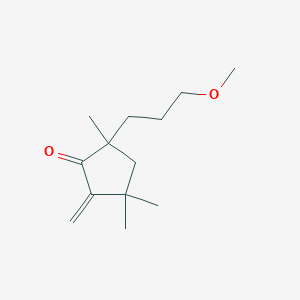
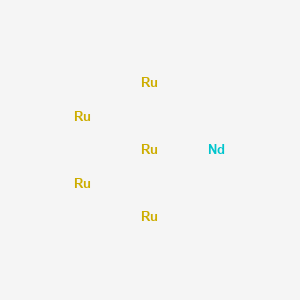
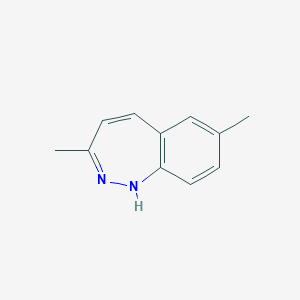
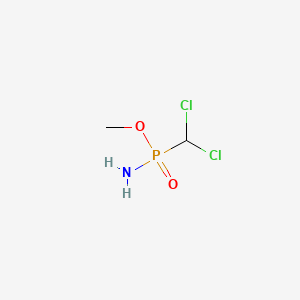
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)

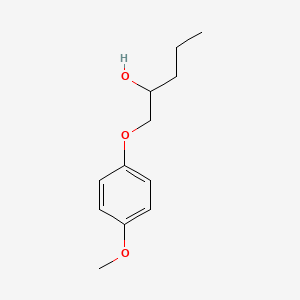

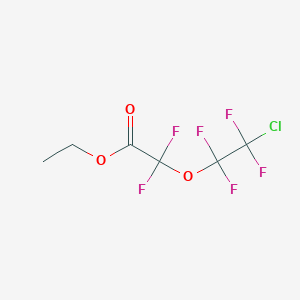
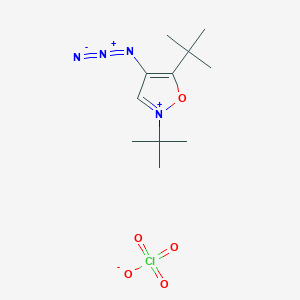
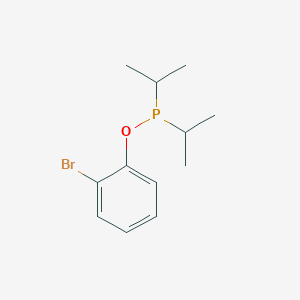
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
